Cas no 72033-13-7 (2-(3-isoquinolyl)acetic acid)

2-(3-Isoquinolyl)acetic acid is a versatile organic compound featuring an isoquinoline core linked to an acetic acid functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. Its reactive carboxyl group allows for further derivatization, enabling the creation of amides, esters, or other derivatives with tailored properties. The isoquinoline moiety contributes to its potential applications in medicinal chemistry, including as a scaffold for alkaloid-based drug discovery. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its high purity and well-defined structure make it suitable for research and industrial applications requiring precise chemical building blocks.
2-(3-isoquinolyl)acetic acid structure
2-(3-isoquinolyl)acetic acid structure
Product Name:2-(3-isoquinolyl)acetic acid
CAS No:72033-13-7
MF:C11H9NO2
MW:187.194662809372
CID:837963
PubChem ID:53403762
Update Time:2025-10-31

2-(3-isoquinolyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Isoquinolin-3-yl)acetic acid
    • 2-isoquinolin-3-ylacetic acid
    • 3-isoquinolineacetic acid
    • Isoquinolin-3-ylacetic acid
    • LogP
    • 2-(3-isoquinolyl)acetic acid
    • F74148
    • CS-0358845
    • MFCD11040749
    • SCHEMBL13284332
    • 2-(ISOQUINOLIN-3-YL)ACETICACID
    • DTXSID00695238
    • 72033-13-7
    • A914202
    • BS-49536
    • BB 0262551
    • (Isoquinolin-3-yl)acetic acid
    • AKOS006306015
    • MDL: MFCD11040749
    • Inchi: 1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14)
    • InChI Key: FBDXNIMSTUCEIF-UHFFFAOYSA-N
    • SMILES: OC(CC1C=C2C=CC=CC2=CN=1)=O

Computed Properties

  • Exact Mass: 187.06337
  • Monoisotopic Mass: 187.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 50.19

2-(3-isoquinolyl)acetic acid Security Information

  • Storage Condition:Sealed in dry,2-8°C

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2-(3-isoquinolyl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:72033-13-7)2-(3-isoquinolyl)acetic acid
Order Number:A914202
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:51
Price ($):281.0
Email:sales@amadischem.com

Additional information on 2-(3-isoquinolyl)acetic acid

Introduction to 2-(3-isoquinolyl)acetic acid (CAS No. 72033-13-7)

2-(3-isoquinolyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 72033-13-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic acid has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of an isoquinoline moiety in its molecular framework imparts distinct chemical reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The compound belongs to a class of derivatives that have been extensively studied for their pharmacological properties. The acetic acid moiety, a well-known pharmacophore, contributes to the solubility and metabolic stability of the molecule, enhancing its suitability for drug formulation. This combination of structural features positions 2-(3-isoquinolyl)acetic acid as a promising candidate for further exploration in therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of isoquinoline derivatives in the design of drugs targeting various diseases. The 3-isoquinolyl substituent, in particular, has been implicated in interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. Studies have demonstrated that isoquinoline-based compounds can exhibit significant inhibitory effects on certain enzymes, making them attractive for developing treatments against inflammatory and neurological disorders.

In the context of drug discovery, 2-(3-isoquinolyl)acetic acid has been investigated for its potential role in modulating pathways associated with cancer progression. Research indicates that isoquinoline derivatives can interfere with key signaling cascades involved in cell proliferation and survival. By targeting these pathways, compounds like 2-(3-isoquinolyl)acetic acid may offer a mechanism to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies have shown promising results in vitro, suggesting its feasibility as an anticancer agent.

The synthesis of 2-(3-isoquinolyl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-isoquinolyl group necessitates careful selection of reagents and catalysts to achieve optimal functionalization. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

From a pharmacokinetic perspective, 2-(3-isoquinolyl)acetic acid exhibits characteristics that make it a suitable candidate for oral administration. Its solubility profile allows for good absorption across biological membranes, while its metabolic stability ensures prolonged half-life in vivo. These properties are crucial for developing drugs that require multiple daily dosing or have a narrow therapeutic window.

The compound's potential extends beyond oncology; it has also been explored for its antimicrobial properties. Isoquinoline derivatives have shown activity against various bacterial strains, including those resistant to conventional antibiotics. This makes 2-(3-isoquinolyl)acetic acid a candidate for developing novel antimicrobial agents to combat emerging resistant pathogens.

In conclusion, 2-(3-isoquinolyl)acetic acid (CAS No. 72033-13-7) is a versatile compound with significant implications in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for developing new treatments against various diseases. As research continues to uncover new applications for isoquinoline derivatives, compounds like this one are poised to play a crucial role in advancing therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:72033-13-7)2-(3-isoquinolyl)acetic acid
A914202
Purity:99%
Quantity:1g
Price ($):281.0
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